5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
5-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrolopyridine core substituted with a cyano group at position 5 and a carboxylic acid group at position 2. The cyano substituent confers strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety and influencing reactivity in synthetic applications.
Properties
IUPAC Name |
5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-2-7-8(12-5)6(4-11-7)9(13)14/h1-2,4,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTJGOZSZSGMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(=O)O)N=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
5-CYANO-4-AZAINDOLE-3-CARBOXYLIC ACID, also known as 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-cyano- or 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology. .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological effects. These compounds have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-CYANO-4-AZAINDOLE-3-CARBOXYLIC ACID. For instance, it is recommended to prevent the chemical from entering drains, indicating that it may be sensitive to certain environmental conditions. .
Biological Activity
5-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H6N2O2
- Molecular Weight : 162.145 g/mol
- CAS Number : 860496-20-4
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 446.8 ± 25.0 °C at 760 mmHg
Interaction with GABA Receptors
Research indicates that derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, including the cyano-substituted variant, exhibit binding affinity to the benzodiazepine site of GABA_A receptors. This interaction is significant as GABA_A receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). Compounds that act as agonists or antagonists at these receptors can potentially be used to treat various CNS disorders such as anxiety, depression, and epilepsy .
Antiproliferative Activity
A study evaluating the antiproliferative effects of pyridine derivatives revealed that modifications in their structure significantly influence their activity against cancer cell lines. The presence of functional groups such as -OH and -NH_2 was found to enhance the antiproliferative properties against various human cancer cell lines including HeLa and A549. The IC50 values for these compounds were notably lower when these groups were present, indicating improved efficacy .
| Compound Structure | IC50 Value (µM) | Cell Line |
|---|---|---|
| Base Compound | 75 | HeLa |
| Hydroxyl-substituted | 0.058 | HeLa |
| Amino-substituted | 0.021 | Hep2 |
Antimicrobial Activity
Pyrrole derivatives have also shown promise in antimicrobial activity. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests potential applications in treating bacterial infections.
Research Findings
Recent studies have highlighted the versatility of pyrrole-based compounds in drug development:
- Anticancer Properties :
- CNS Applications :
Scientific Research Applications
CNS Disorders Treatment
Research indicates that derivatives of 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can bind to the benzodiazepine site of GABA receptors. This binding mechanism suggests potential use in treating central nervous system (CNS) disorders such as anxiety, depression, and epilepsy. The compounds have been shown to act as agonists, antagonists, or inverse agonists at these receptors, which are crucial for mediating inhibitory neurotransmission in the brain .
Neurotransmitter Modulation
The compound's ability to modulate neurotransmitter systems positions it as a valuable tool in pharmacology. By influencing GABAergic transmission, it may enhance the effects of other CNS-active drugs, thereby providing synergistic therapeutic benefits .
Several studies have documented the efficacy of this compound derivatives in preclinical models:
Case Study: Anxiolytic Effects
In a study assessing anxiolytic properties, compounds derived from this acid demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages. The results indicated a dose-dependent relationship with receptor binding affinity, suggesting that higher affinities correlate with enhanced therapeutic effects .
Neuroprotective Properties
Another study explored the neuroprotective effects of these compounds against oxidative stress-induced neuronal damage. The findings revealed that treatment with 5-cyano derivatives resulted in decreased cell death and improved neuronal survival rates in vitro, indicating potential applications in neurodegenerative disease therapies .
Comparison with Similar Compounds
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
- Structure : Chlorine at position 5, carboxylic acid at position 2.
- Properties : Lower yield (71%) compared to unsubstituted analogs (e.g., 10a, 95%), suggesting steric or electronic challenges during synthesis . Molecular weight: 196.59 g/mol (C₈H₅ClN₂O₂) .
- Applications : Used as a pharmaceutical intermediate with 95+% purity .
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structure : Fluorine at position 5, carboxylic acid at position 3.
- Purity: 97% .
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
6-Cyano-1-Methyl-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
- Structure: Cyano group at position 6, methyl group at position 1.
- Properties : The methyl group enhances lipophilicity, which may improve membrane permeability. Synthesized via HATU-mediated coupling, indicating compatibility with solid-phase peptide synthesis methodologies .
Heterocyclic Core Modifications
5-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid
- Structure: Thieno[3,2-b]pyridine core (sulfur-containing) with chlorine at position 4.
- Properties : The sulfur atom increases aromatic stability and alters electronic interactions. The chlorine atom enhances reactivity, making it suitable for electrophilic substitution reactions .
Electron-Withdrawing vs. Electron-Donating Substituents
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c): Methoxy group (electron-donating) reduces carboxylic acid acidity compared to cyano-substituted analogs. Yield: 80% .
- 6-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid : Nitro group (strong electron-withdrawing) further increases acidity but may introduce metabolic instability. Molecular weight: 207.14 g/mol (C₈H₅N₃O₄) .
Comparative Data Table
Key Research Findings
Substituent Position: The cyano group at position 5 (vs. 6) in the target compound optimizes electronic effects for interactions in drug-receptor binding .
Yield and Purity : Chloro and methoxy derivatives exhibit variable yields (71–95%), likely due to steric effects during synthesis . High-purity (>95%) compounds are prioritized for pharmaceutical use .
Safety Profiles : Brominated analogs require stringent safety protocols under GHS guidelines, whereas fluoro derivatives may offer safer handling .
Core Modifications: Thienopyridine derivatives exhibit distinct electronic properties due to sulfur inclusion, expanding utility in materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
